![molecular formula C6H13NO4S B1462253 2-(Diethylsulfamoyl)acetic acid CAS No. 956723-04-9](/img/structure/B1462253.png)
2-(Diethylsulfamoyl)acetic acid
Overview
Description
“2-(Diethylsulfamoyl)acetic acid” is an organic compound with the molecular formula C6H13NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “2-(Diethylsulfamoyl)acetic acid” is 195.24 . The InChI Key, which is a unique identifier for chemical substances, is JUQFLZWEOLQRQO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(Diethylsulfamoyl)acetic acid” is a solid at room temperature . . More specific physical and chemical properties were not found in the sources I accessed.
Scientific Research Applications
Agriculture: Herbicide Drift Impact Assessment
2-(Diethylsulfamoyl)acetic acid: has been studied for its effects when used in sublethal amounts as a herbicide. Research has shown that even at low concentrations, it can affect the yield and quality of vegetable crops. This is particularly relevant in assessing the impact of herbicide drift on non-target crops, where sensitive plants like tomatoes and root crops can exhibit distorted growth or reduced yields .
Plant Biostimulants: Drought Stress Mitigation
In the field of plant science, 2-(Diethylsulfamoyl)acetic acid has been evaluated for its potential as a biostimulant under drought conditions. It’s hypothesized that the compound could help improve plant resilience to water stress by influencing root growth and water use efficiency. However, the pH-dependent nature of root growth inhibition by acetic acid must be considered when applying this compound as a biostimulant .
Chemical Synthesis: Intermediate Compound
The compound serves as an intermediate in various chemical synthesis processes. Its properties are leveraged in the production of more complex molecules, which can be used in further research and development within the chemical industry .
Mechanism of Action
Safety and Hazards
“2-(Diethylsulfamoyl)acetic acid” is classified as a warning substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(diethylsulfamoyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-3-7(4-2)12(10,11)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFLZWEOLQRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylsulfamoyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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